1-(3-Bromo-4-methoxyphenethyl)azetidine
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Overview
Description
1-(3-Bromo-4-methoxyphenethyl)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenethyl group, which is further connected to an azetidine ring. The molecular formula of this compound is C12H16BrNO, and it has a molecular weight of 270.1655 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenethyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. Reaction conditions may include acidic or basic environments and controlled temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed. Reaction conditions often involve inert atmospheres and low temperatures.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenethyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways . The bromine and methoxy substituents further enhance the compound’s reactivity and specificity towards its molecular targets.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenethyl)azetidine can be compared with other similar compounds, such as:
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.
The uniqueness of this compound lies in its four-membered azetidine ring, which provides a balance between reactivity and stability, making it a valuable scaffold for the development of novel compounds with diverse applications .
Properties
IUPAC Name |
1-[2-(3-bromo-4-methoxyphenyl)ethyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-4-3-10(9-11(12)13)5-8-14-6-2-7-14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQWFBETNJHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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